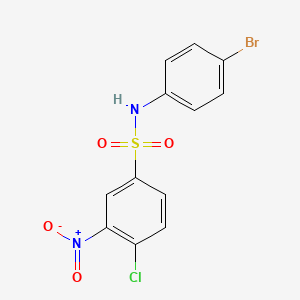

N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide

Description

N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom on the phenyl ring, a chlorine atom, and a nitro group on the benzene ring, along with a sulfonamide functional group

Properties

IUPAC Name |

N-(4-bromophenyl)-4-chloro-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClN2O4S/c13-8-1-3-9(4-2-8)15-21(19,20)10-5-6-11(14)12(7-10)16(17)18/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPNJAQHYINCJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide typically involves the following steps:

Halogenation: The bromination and chlorination of the phenyl and benzene rings are carried out using bromine and chlorine reagents under controlled conditions.

Sulfonation: The sulfonamide group is introduced by reacting the halogenated nitrobenzene with a sulfonamide reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Reduction: Formation of N-(4-Bromo-phenyl)-4-chloro-3-amino-benzenesulfonamide.

Oxidation: Formation of oxidized sulfonamide derivatives.

Scientific Research Applications

N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antiproliferative properties.

Medicine: Explored for its potential use in developing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can disrupt normal cellular processes, leading to antimicrobial or antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide derivatives: Compounds with similar structures but different substituents.

N-(4-Bromo-phenyl)-4-chloro-3-amino-benzenesulfonamide: A reduced form of the compound.

4-Bromophenylacetic acid: A related compound with a bromine atom on the phenyl ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₂H₈BrClN₂O₄S

- Molecular Weight : 312.73 g/mol

- CAS Number : 137-49-5

- Synonyms : 3-Nitro-4-chloro-benzenesulfonamide, N-(3-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in microbial and cancer cell lines. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, disrupting folic acid synthesis essential for bacterial growth and replication. Additionally, the compound has shown potential in modulating pathways involved in cancer cell proliferation.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits promising antimicrobial properties against various bacterial strains. The effectiveness was evaluated using the turbidimetric method against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These results suggest that the compound has a moderate antibacterial effect, particularly against Staphylococcus aureus, which is significant given the rise of antibiotic-resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using the MCF7 human breast adenocarcinoma cell line demonstrated that the compound induces cytotoxic effects.

Table 2: Anticancer Activity Results

| Concentration (µM) | Cell Viability (%) | IC₅₀ (µM) |

|---|---|---|

| 10 | 75 | 15 |

| 25 | 50 | |

| 50 | 30 |

The IC₅₀ value indicates that at a concentration of 15 µM, the compound reduces cell viability by approximately 50%, highlighting its potential as a therapeutic agent against breast cancer.

Case Studies

In a recent study, researchers synthesized various derivatives of sulfonamide compounds, including this compound. The derivatives were tested for their biological activity, revealing that modifications in the chemical structure significantly influenced their efficacy against cancer cells . Molecular docking studies further elucidated the binding affinity of these compounds to target proteins involved in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.